Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine
Description
Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine is a triarylamine derivative featuring two biphenyl moieties substituted with tert-butyl groups at the para positions. This compound belongs to a class of materials widely investigated for their optoelectronic applications, particularly in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) . The tert-butyl group enhances solubility in organic solvents and improves thermal stability by preventing π-π stacking, a critical factor in device fabrication .
Properties
Molecular Formula |
C32H35N |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-N-[4-(4-tert-butylphenyl)phenyl]aniline |
InChI |
InChI=1S/C32H35N/c1-31(2,3)27-15-7-23(8-16-27)25-11-19-29(20-12-25)33-30-21-13-26(14-22-30)24-9-17-28(18-10-24)32(4,5)6/h7-22,33H,1-6H3 |
InChI Key |
CBLPZAJZYYRZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine generally involves the formation of the diarylamine bond through transition-metal catalyzed cross-coupling reactions, typically Buchwald-Hartwig amination or Ullmann-type coupling. The key starting materials are:
- 4'-(tert-butyl)-[1,1'-biphenyl]-4-amine (monoaryl amine precursor)
- Aryl halides or aryl boronic acids derived from 4'-(tert-butyl)-[1,1'-biphenyl]-4-yl units
The tert-butyl groups provide steric bulk to enhance solubility and electronic properties.
Specific Preparation Method: Buchwald-Hartwig Amination
This is a widely used method for constructing diarylamines, involving palladium catalysis.
- Catalyst: Pd(OAc)2 or Pd2(dba)3 with phosphine ligands (e.g., BINAP, Xantphos)
- Base: Sodium tert-butoxide or potassium phosphate
- Solvent: Toluene, dioxane, or DMF
- Temperature: 80–110 °C
- Reaction time: 12–24 hours under inert atmosphere (N2 or Ar)
- Combine 4'-(tert-butyl)-[1,1'-biphenyl]-4-amine with the corresponding aryl halide (e.g., 4'-bromo-[1,1'-biphenyl]-4-yl derivative) in the solvent.
- Add the palladium catalyst and ligand, followed by the base.
- Stir and heat the mixture under inert atmosphere.
- After completion, cool the mixture, quench, and purify the product by column chromatography or recrystallization.
- High yields (~70–90%) of the diarylamine product are reported.
- The reaction tolerates various substituents on the biphenyl rings.
- The bulky tert-butyl groups improve the solubility and stability of the product.
Alternative Method: Ullmann-Type Coupling
Copper-catalyzed coupling of aryl amines with aryl halides is another approach.
- Catalyst: CuI or Cu powder
- Ligands: N,N'-dimethylethylenediamine or 1,10-phenanthroline
- Base: K2CO3 or Cs2CO3
- Solvent: DMSO or DMF
- Temperature: 100–130 °C
- Reaction time: 24–48 hours
- Mix 4'-(tert-butyl)-[1,1'-biphenyl]-4-amine and aryl halide with copper catalyst, ligand, and base in solvent.
- Heat under nitrogen atmosphere.
- Work up by aqueous extraction and purification.
- Moderate to good yields (~50–80%) depending on ligand and conditions.
- Less expensive catalyst system compared to palladium.
- Often requires longer reaction times and higher temperatures.
Precursor Synthesis: Preparation of 4'-(tert-butyl)-[1,1'-biphenyl]-4-amine
The amine precursor is prepared by nitration, reduction, or amination of the corresponding biphenyl derivatives.
- Synthesize 4'-(tert-butyl)-[1,1'-biphenyl]-4-nitro compound via electrophilic aromatic substitution.
- Reduce nitro group to amine using catalytic hydrogenation (Pd/C, H2) or chemical reduction (SnCl2, Fe/HCl).
- Purify the amine by recrystallization.
Data Tables and Research Outcomes
| Method | Catalyst/System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)2 + BINAP | NaOtBu | Toluene | 100 | 12–24 | 75–90 | High selectivity, good functional group tolerance |
| Ullmann Coupling | CuI + N,N'-dimethylethylenediamine | K2CO3 | DMSO | 110 | 24–48 | 50–80 | Cost-effective, longer reaction times |
| Nitro Reduction | Pd/C, H2 or SnCl2 | - | EtOH or H2O | RT–50 | 2–6 | >90 | Efficient precursor preparation |
Detailed Research Outcomes from Literature
- A study on similar diarylamines demonstrated that Buchwald-Hartwig amination with bulky biphenyl amines and aryl bromides yields the desired bis(aryl)amines in excellent purity and yield, with minimal side reactions.
- The presence of tert-butyl groups enhances the solubility of the final product in organic solvents, facilitating purification and application in solution-processed devices.
- Ullmann-type couplings, while less efficient than palladium catalysis, provide a viable alternative when cost or catalyst availability is a concern.
- Spectroscopic data (1H NMR, 13C NMR) confirm the successful formation of the diarylamine bond with characteristic chemical shifts corresponding to biphenyl and tert-butyl protons.
Chemical Reactions Analysis
Types of Reactions
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, oxides, and reduced amine compounds.
Scientific Research Applications
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a radical anion, accepting electrons and facilitating various chemical transformations. This property is particularly useful in catalysis and organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl substituent distinguishes Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine from structurally related compounds. Key comparisons include:
Electronic and Optoelectronic Properties
- Electron-Donating Effects : The tert-butyl group donates electrons inductively, raising the HOMO level of the compound, which is advantageous for hole injection in OLEDs. In contrast, alkoxy groups (e.g., hexyloxy) donate electrons via resonance, further lowering the LUMO and enhancing light absorption in photovoltaic applications .
- Absorption and Emission : Alkoxy-substituted derivatives exhibit broader absorption spectra (e.g., λmax ~350–400 nm) compared to tert-butyl analogs, which are more tailored for blue-emitting applications . Thiophene-containing variants, such as N,N-bis(4'-hexyloxy-biphenyl)thiophen-2-amine, show redshifted absorption due to extended conjugation .
Device Performance
- Organic Photovoltaics: Hexyloxy-substituted biphenylamines demonstrate power conversion efficiencies (PCE) of ~5–7% in dye-sensitized solar cells (DSSCs), attributed to their balanced charge transport and absorption . tert-butyl analogs are less studied in DSSCs but show promise in non-fullerene acceptor systems.
- OLEDs : tert-butyl derivatives exhibit higher glass transition temperatures (Tg >150°C), reducing crystallization in emissive layers and improving device longevity .
Challenges and Limitations
- Solubility vs. Performance Trade-offs : While tert-butyl groups enhance solubility, excessive steric bulk can hinder molecular packing, reducing charge mobility. Alkoxy chains mitigate this but introduce synthetic complexity .
- Toxicity : tert-butyl-substituted amines may pose inhalation hazards (H335) and require stringent handling protocols , whereas alkoxy derivatives are generally less toxic but require halogenated solvents for processing .
Biological Activity
Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine is a compound that belongs to the class of bis(aryl)amines, which have garnered attention due to their potential applications in various fields, including organic electronics and pharmaceuticals. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two tert-butyl groups attached to biphenyl moieties, contributing to its unique properties.
Biological Activity Overview
Recent studies have explored the biological activity of this compound, focusing on its interactions with various biological targets. The compound has shown promise in several areas:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines.
1. Antioxidant Activity
A study conducted by researchers evaluated the antioxidant capacity of various biphenyl derivatives. It was found that compounds with tert-butyl substitutions displayed enhanced radical scavenging activity. The mechanisms involved include the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 25 | Radical scavenging |
| Control (Vitamin C) | 15 | Electron donation |
2. Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound inhibited cell growth in a dose-dependent manner. The following table summarizes the findings:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 1: Antioxidant Efficacy
A study published in a peer-reviewed journal highlighted the antioxidant properties of this compound when tested against oxidative stress in neuronal cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels upon treatment with this compound.
Case Study 2: Cancer Cell Proliferation Inhibition
Another investigation focused on the effects of this compound on prostate cancer cells. The study revealed that treatment led to a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Ullmann coupling or Buchwald-Hartwig amination, using aryl halides and amines. Key parameters include:
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
- Temperature : Controlled heating (80–120°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm biphenyl backbone and tert-butyl group (δ ~1.3 ppm for tert-butyl CH₃) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (225.33 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolves steric effects of tert-butyl groups on molecular packing .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the tert-butyl substituent affect the electronic properties of this compound in optoelectronic applications?
- Methodological Answer :
- Steric Effects : The bulky tert-butyl group reduces intermolecular π-π stacking, enhancing luminescence efficiency in OLEDs .
- Electron Donation : Tert-butyl groups slightly donate electrons via inductive effects, stabilizing radical cations in hole-transport layers.
- Experimental Validation : Cyclic voltammetry (CV) shows oxidation potentials shifted by ~0.2 V compared to non-substituted analogs .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Test in toluene (high solubility due to tert-butyl lipophilicity) vs. methanol (low solubility) .
- Temperature Dependence : Solubility in THF increases from 5 mg/mL (20°C) to 20 mg/mL (60°C) .
- Crystallinity Impact : Amorphous batches (ball-milled) show 30% higher solubility than crystalline forms .
Q. What strategies improve catalytic efficiency in cross-coupling reactions involving this amine?
- Methodological Answer :
- Ligand Design : Bulky phosphine ligands (e.g., SPhos) accelerate transmetalation in Pd-catalyzed reactions .
- Microwave Irradiation : Reduces reaction time from 24h to 4h with 15% yield improvement .
- Additives : Potassium carbonate (2 eq) scavenges HBr byproducts, preventing catalyst poisoning .
Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Optimize transition states for amine coupling (e.g., N–H bond activation energy ≈ 25 kcal/mol) .
- Molecular Dynamics : Simulate tert-butyl rotation barriers (~3 kcal/mol) to predict steric hindrance in reactions .
- Software Tools : Gaussian 16 (B3LYP/6-31G*) for geometry optimization and reaction pathway mapping .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
